molecular formula C16H21N5O3S B2626890 2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide CAS No. 1902901-14-7

2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide

Cat. No. B2626890
M. Wt: 363.44
InChI Key: QDOBASFKASZBFP-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the molecular structure, including the arrangement of atoms, the chemical bonds between them, and the molecule’s shape. Tools like X-ray crystallography and NMR spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with acids, bases, oxidizing or reducing agents, and other specific reagents.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 1,3,5-Triazine Derivatives : F. Chau et al. (1997) explored the synthesis of 1,3,5-triazine derivatives, which are structurally related to the compound . They achieved this by transforming oxadiazolones in the presence of sodium hydride (Chau, F., Malanda, J.-C., & Milcent, R., 1997).

  • Insecticidal Heterocycles Synthesis : A. Fadda et al. (2017) synthesized various heterocycles, including triazin and triazole derivatives, for potential insecticidal applications against cotton leafworm. This work demonstrates the versatility of triazine derivatives in synthesizing bioactive compounds (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H., 2017).

  • Synthesis of Pyrazole and Pyridazine Derivatives : E. A. E. Rady and M. Barsy (2006) worked on the synthesis of various heterocyclic compounds, including pyrazole and pyridazine derivatives, which are structurally related to the target compound (Rady, E. A. E., & Barsy, M., 2006).

  • Photodegradation of Related Compounds : W. M. Abdou, M. Sidky, and H. Wamhoff (1987) studied the photodegradation of compounds related to the target chemical, revealing insights into its stability and decomposition under light exposure (Abdou, W. M., Sidky, M., & Wamhoff, H., 1987).

Potential Pharmacological Applications

  • Antitubercular and Antimicrobial Potential : P. P. Deohate and Roshani S. Mulani (2020) synthesized triazine-linked pyrazole derivatives and evaluated them for antitubercular and antimicrobial potential. This research highlights the potential pharmacological applications of triazine derivatives (Deohate, P. P., & Mulani, R. S., 2020).

  • Anticancer Activity : B. Żołnowska et al. (2016) synthesized benzenesulfonamide derivatives containing the triazine structure and tested their anticancer activity, indicating the potential of triazine derivatives in developing anticancer drugs (Żołnowska, B., Sławiński, J., Pogorzelska, A., Szafrański, K., Kawiak, A., Stasiłojć, G., Belka, M., Ulenberg, S., Bączek, T., & Chojnacki, J., 2016).

Environmental and Agricultural Applications

  • Herbicide Research : The compound has structural similarities to herbicides and thus could be relevant in agricultural research for weed control and management. Studies on related compounds provide insights into their behavior in the environment and efficacy as herbicides (Clark, G. M., & Goolsby, D., 1999).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound based on its properties and activities.


Please note that for a specific compound, some of this information might not be available if it hasn’t been studied in detail. For comprehensive analysis, you might need to refer to scientific literature or databases. If you have access to a specific database or scientific literature, you might be able to find more detailed information. Please consult with a chemist or a related professional for accurate information.


properties

IUPAC Name

2-acetamido-4-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-11(22)18-14(7-10-25-2)15(23)17-8-9-21-16(24)12-5-3-4-6-13(12)19-20-21/h3-6,14H,7-10H2,1-2H3,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOBASFKASZBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide

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